(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal
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Overview
Description
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal is a complex organic compound with significant interest in various scientific fields This compound is known for its unique structural features, which include an epoxy group, multiple hydroxyl groups, and a morphinan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the morphinan backbone, introduction of the epoxy group, and formation of the cyclic acetal. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.
Scientific Research Applications
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal include other morphinan derivatives and compounds with similar functional groups, such as:
- (5α)-4,5-Epoxy-3,14-dihydroxy-17-methylmorphinan-6-one
- (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its cyclic acetal structure. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
646032-89-5 |
---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.433 |
IUPAC Name |
(4/'R,4/'aS,12/'bS)-3/'-prop-2-enylspiro[1,3-dioxolane-2,7/'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4/'a,9/'-diol |
InChI |
InChI=1S/C21H25NO5/c1-2-8-22-9-7-19-16-13-3-4-14(23)17(16)27-18(19)21(25-10-11-26-21)6-5-20(19,24)15(22)12-13/h2-4,15,18,23-24H,1,5-12H2/t15-,18?,19+,20-/m1/s1 |
InChI Key |
REVWVRVZYKXLHH-UWFFTQNDSA-N |
SMILES |
C=CCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)OCCO5 |
Synonyms |
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propen-1-yl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal |
Origin of Product |
United States |
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